molecular formula C16H15NO3S B2365373 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide CAS No. 2034471-20-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2365373
CAS No.: 2034471-20-8
M. Wt: 301.36
InChI Key: VMNAGFDNVPQMNO-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a furan-2-carboxamide structure

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: NBS (N-Bromosuccinimide)

Major Products Formed

    Oxidation: Formation of a carbonyl group from the hydroxypropyl group

    Reduction: Formation of an amine from the amide group

    Substitution: Halogenated furan derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide is unique due to the combination of its benzo[b]thiophene core, hydroxypropyl group, and furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-4-8-20-12)14-9-11-5-2-3-7-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAGFDNVPQMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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